N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-5-20-17(24)12-9-13-16(23(10(2)3)14(12)19)21-15-11(4)7-6-8-22(15)18(13)25/h6-10,19H,5H2,1-4H3,(H,20,24) |
InChI Key |
RRWDDVNLSQZIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of functional groups. Key steps include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imino group: This step often involves the use of amination reactions.
Functionalization with ethyl and propan-2-yl groups: These steps may involve alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds, such as quinolines and pyrimidines.
Quinolines: Known for their biological activity and use in pharmaceuticals.
Pyrimidines: Widely studied for their role in nucleic acids and pharmaceuticals.
Uniqueness
The uniqueness of This compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-ethyl-6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol. Its distinctive arrangement of nitrogen and carbon atoms contributes to its diverse chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O2 |
| Molecular Weight | 400.5 g/mol |
| Structural Features | Tricyclic structure with imino and carboxamide groups |
Synthesis
The synthesis of N-ethyl-6-imino involves multi-step organic reactions. A common method includes the Biginelli reaction , which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Catalysts such as zinc chloride or Lewis acids are often employed to enhance reaction rates and yields.
Biological Activity
Preliminary studies indicate that N-ethyl-6-imino exhibits significant biological activity:
- Antimicrobial Activity : The compound may inhibit specific pathways involved in microbial growth.
- Anticancer Properties : Evidence suggests it interacts with various biological targets such as enzymes and receptors, modulating their activity and influencing pathways related to cell proliferation and survival.
The mechanism of action likely involves binding to molecular targets, disrupting normal cellular functions. This disruption can lead to the inhibition of cell proliferation in cancer cells and the death of microbial organisms.
Case Studies and Research Findings
Several studies have explored the biological effects of N-ethyl-6-imino:
- Study on Antimicrobial Effects : A study demonstrated that this compound showed potent activity against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Cancer Cell Proliferation Inhibition : Research indicated that N-ethyl-6-imino significantly reduced the viability of cancer cell lines in vitro by inducing apoptosis through caspase activation.
- In Vivo Studies : Animal model studies have shown promising results in reducing tumor size when treated with this compound compared to control groups.
Comparative Analysis
To further understand the uniqueness of N-ethyl-6-imino, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-(2-chloro-6-fluorobenzoyl)imino | C20H24N4O3 | Contains fluorine substituent; potential for enhanced activity |
| Ethyl 6-imino-11-methyl-propan -2 -yl | C18H20N4O | Simpler structure; fewer substituents |
| Ethyl 7-(3-methoxyphenyl)imino | C19H21N5O2 | Different phenolic substituent; altered reactivity |
The unique structural features of N-ethyl-6-imino may enhance its interaction with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
